N-butyl-3-[5-(cyanomethylsulfanyl)-3-oxo-2H-imidazo[1,2-c]quinazolin-2-yl]propanamide
Description
Properties
IUPAC Name |
N-butyl-3-[5-(cyanomethylsulfanyl)-3-oxo-2H-imidazo[1,2-c]quinazolin-2-yl]propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N5O2S/c1-2-3-11-21-16(25)9-8-15-18(26)24-17(22-15)13-6-4-5-7-14(13)23-19(24)27-12-10-20/h4-7,15H,2-3,8-9,11-12H2,1H3,(H,21,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BJCFOZUAOGBJMS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCNC(=O)CCC1C(=O)N2C(=N1)C3=CC=CC=C3N=C2SCC#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N5O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-butyl-3-[5-(cyanomethylsulfanyl)-3-oxo-2H-imidazo[1,2-c]quinazolin-2-yl]propanamide typically involves multiple steps, starting from readily available starting materials. The key steps include the formation of the imidazoquinazoline core, introduction of the cyanomethylsulfanyl group, and attachment of the butyl-propanamide side chain. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity of the final product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using batch or continuous flow processes. The choice of method depends on factors such as the desired production scale, cost-effectiveness, and environmental considerations. Industrial production often requires stringent quality control measures to ensure the consistency and safety of the final product .
Chemical Reactions Analysis
Types of Reactions
N-butyl-3-[5-(cyanomethylsulfanyl)-3-oxo-2H-imidazo[1,2-c]quinazolin-2-yl]propanamide can undergo various chemical reactions, including:
Oxidation: The cyanomethylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group in the imidazoquinazoline core can be reduced to form alcohols.
Substitution: The butyl-propanamide side chain can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines). Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the cyanomethylsulfanyl group can yield sulfoxides or sulfones, while reduction of the carbonyl group can produce alcohols.
Scientific Research Applications
N-butyl-3-[5-(cyanomethylsulfanyl)-3-oxo-2H-imidazo[1,2-c]quinazolin-2-yl]propanamide has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent for various diseases.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of N-butyl-3-[5-(cyanomethylsulfanyl)-3-oxo-2H-imidazo[1,2-c]quinazolin-2-yl]propanamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Structural Comparison
The target compound shares a common imidazo[1,2-c]quinazolinone core with several analogs but differs in substituents at key positions. A structural comparison is outlined below:
Note: *Exact molecular formula inferred as ~C₂₁H₂₃N₆O₂S based on structural similarity to analogs.
Key Observations :
- Position 5: The target’s cyanomethylsulfanyl group is smaller and more electron-deficient compared to the thiazole-oxadiazole systems in 7c–7d or the pyridopyrimidinone in BG13472. This may reduce steric hindrance and alter redox properties .
- Propanamide Chain : The N-butyl group is shared with BG13472 () and ’s compound, suggesting a design focus on balancing lipophilicity and solubility .
Physicochemical Properties
Available data from analogs highlight trends in melting points and spectral characteristics:
Inferences for the Target Compound :
- The cyanomethylsulfanyl group’s electron-withdrawing nature may lower melting points compared to thiazole-containing analogs (e.g., 7c–7d) due to reduced intermolecular hydrogen bonding.
- IR and NMR spectra would likely show signals for the nitrile (C≡N, ~2250 cm⁻¹ in IR) and butyl chain protons (δ 0.8–1.5 ppm in ¹H NMR).
Biological Activity
N-butyl-3-[5-(cyanomethylsulfanyl)-3-oxo-2H-imidazo[1,2-c]quinazolin-2-yl]propanamide is a compound belonging to the imidazo[1,2-c]quinazoline family, which has garnered attention for its potential biological activities, particularly in the realm of enzyme inhibition and therapeutic applications. This article delves into the biological activity of this compound, highlighting its synthesis, mechanisms of action, and relevant case studies.
Molecular Details
- IUPAC Name : this compound
- Molecular Formula : C23H24N4O3S
- Molecular Weight : 436.5 g/mol
- SMILES Notation : CCC(C)C1C(=O)N2C(=N1)C3=CC=CC=C3N=C2SCC(=O)NC4=CC(=CC=C4)OC
The compound features a complex structure that includes a butyl group and a cyanomethylsulfanyl substituent, contributing to its unique biological properties.
Enzyme Inhibition Studies
Recent research has demonstrated that compounds within the imidazo[1,2-c]quinazoline class exhibit significant inhibitory effects on various enzymes. Notably, studies have focused on their role as α-glucosidase inhibitors, which are crucial in managing type 2 diabetes mellitus (T2DM).
Inhibitory Potency
In a study evaluating multiple substituted imidazo[1,2-c]quinazolines, compounds exhibited IC50 values ranging from 12.44 μM to 308.33 μM against Saccharomyces cerevisiae α-glucosidase. The standard drug acarbose showed an IC50 of 750 μM, indicating that some derivatives of imidazo[1,2-c]quinazolines are several times more potent than existing treatments .
| Compound | IC50 (μM) | Remarks |
|---|---|---|
| Acarbose | 750 | Standard control |
| Compound 6a | 12.44 | Highly potent |
| Compound 11j | 50.0 | Notable activity |
The mechanism by which this compound inhibits α-glucosidase involves binding interactions that alter the enzyme's conformation. Studies using circular dichroism (CD) spectroscopy have shown that certain derivatives can increase the α-helix and β-turn structures within the enzyme while reducing random coil formations, thereby inhibiting its enzymatic activity .
Study on Structure-Activity Relationship (SAR)
A comprehensive SAR analysis revealed that substituents on the imidazole moiety significantly influence inhibitory potency. Electron-donating groups like methoxy (-OCH₃) enhance activity, while electron-withdrawing groups like chlorine diminish it . This insight is crucial for future drug design efforts aimed at optimizing efficacy.
Molecular Docking Studies
Molecular docking simulations have been employed to elucidate binding affinities and interactions between the compound and target enzymes. These studies confirm that specific structural features of this compound contribute to its inhibitory effects .
Q & A
Q. What are the critical steps and challenges in synthesizing N-butyl-3-[5-(cyanomethylsulfanyl)-3-oxo-2H-imidazo[1,2-c]quinazolin-2-yl]propanamide?
The synthesis involves multi-step organic reactions, including:
- Imidazoquinazoline Core Formation : Cyclization of precursor heterocycles under controlled temperature and solvent conditions (e.g., DMF or THF) .
- Sulfanyl Group Introduction : Thiol-ether coupling reactions requiring precise stoichiometry to avoid side products .
- Propanamide Sidechain Attachment : Amide bond formation via carbodiimide-mediated coupling (e.g., EDC/HOBt), optimized for pH and reaction time .
Key Challenges : Low yields due to steric hindrance from the quinazoline core and competing oxidation of the sulfanyl group. Reaction monitoring via TLC and intermediate purification (column chromatography) are essential .
Q. Which analytical techniques are essential for characterizing this compound and verifying purity?
- Nuclear Magnetic Resonance (NMR) : 1H/13C NMR to confirm regioselectivity of substituents on the imidazoquinazoline core and propanamide linkage .
- High-Performance Liquid Chromatography (HPLC) : Reverse-phase HPLC (C18 column, acetonitrile/water gradient) to assess purity (>95%) and detect trace impurities .
- Mass Spectrometry (MS) : High-resolution MS (HRMS-ESI) to validate molecular weight and fragmentation patterns .
Q. What preliminary biological screening methods are recommended to evaluate its pharmacological potential?
- Enzyme Inhibition Assays : Test interactions with kinases or proteases using fluorometric/colorimetric substrates (e.g., ATPase assays for kinase inhibition) .
- Cytotoxicity Screening : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to identify IC50 values .
- Binding Affinity Studies : Surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to quantify target protein interactions .
Advanced Research Questions
Q. How can computational modeling improve the synthesis design and mechanistic understanding of this compound?
- Reaction Path Search : Use quantum chemical calculations (e.g., DFT with Gaussian) to simulate transition states and identify energetically favorable pathways for core cyclization .
- Solvent Effect Prediction : COSMO-RS simulations to optimize solvent selection for sulfanyl group coupling, minimizing side reactions .
- Molecular Dynamics (MD) : Simulate ligand-protein binding to predict binding modes and guide structural modifications for enhanced affinity .
Q. What statistical approaches are effective for optimizing reaction conditions and resolving data contradictions?
- Design of Experiments (DoE) : Apply factorial designs (e.g., Box-Behnken) to screen variables (temperature, catalyst loading, solvent ratio) and model nonlinear interactions .
- Response Surface Methodology (RSM) : Optimize yield/purity trade-offs using central composite designs, validated via ANOVA .
- Robustness Testing : Monte Carlo simulations to assess parameter sensitivity and identify critical control points in multi-step syntheses .
Q. How can the structure-activity relationship (SAR) of this compound be systematically explored?
- Fragment-Based Design : Synthesize analogs with modifications to the cyanomethylsulfanyl group (e.g., replacing S with O) and compare bioactivity .
- 3D-QSAR Modeling : Use CoMFA/CoMSIA to correlate substituent electrostatic/hydrophobic properties with biological data (e.g., IC50) .
- Metabolic Stability Profiling : Incubate derivatives with liver microsomes to assess CYP450-mediated degradation and guide pharmacokinetic optimization .
Q. What advanced techniques are recommended for studying its interaction with biological targets?
- Cryo-EM/X-ray Crystallography : Resolve binding conformations in complex with target proteins (e.g., kinases) .
- NMR Titration : Monitor chemical shift perturbations in target proteins upon ligand binding to map interaction sites .
- In Silico Free Energy Calculations : Use MM-PBSA/GBSA to predict binding free energies and validate against experimental data .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
